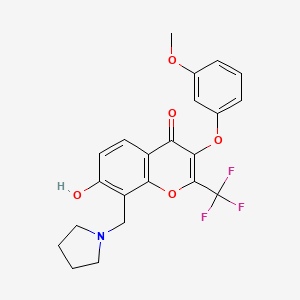

7-hydroxy-3-(3-methoxyphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 7-hydroxy-3-(3-methoxyphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chromenone derivative characterized by a hydroxyl group at position 7, a 3-methoxyphenoxy substituent at position 3, a pyrrolidinylmethyl group at position 8, and a trifluoromethyl group at position 2. Its molecular formula is C23H21F3N2O5, with an average mass of 486.42 g/mol (inferred from similar compounds in ).

Properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-29-13-5-4-6-14(11-13)30-20-18(28)15-7-8-17(27)16(12-26-9-2-3-10-26)19(15)31-21(20)22(23,24)25/h4-8,11,27H,2-3,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEHTBQDVOGNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hydroxy-3-(3-methoxyphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C22H20F3NO4

- Molecular Weight : 423.4 g/mol

- IUPAC Name : this compound

The presence of functional groups such as hydroxyl, methoxy, and trifluoromethyl contributes to its unique properties and biological activities.

Antioxidant Activity

Research indicates that compounds with similar chromenone structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. For instance, studies have shown that chromenone derivatives can reduce oxidative stress in various biological systems, suggesting that this compound may exhibit similar effects.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In a series of assays against various cancer cell lines, including A431 (vulvar epidermal carcinoma), it exhibited significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The proposed mechanisms through which the compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various chromenone derivatives, this compound was found to significantly reduce malondialdehyde levels in treated cells compared to controls. This reduction indicates effective lipid peroxidation inhibition.

Case Study 2: Anti-inflammatory Activity

A recent publication reported that treatment with the compound led to a marked decrease in IL-6 production in LPS-stimulated macrophages. The study utilized ELISA assays to quantify cytokine levels, confirming the compound's role in modulating inflammatory responses.

Case Study 3: Anticancer Activity

In vitro assays conducted on A431 cells revealed an IC50 value of approximately 25 µM for the compound, indicating potent anticancer activity. Flow cytometry analyses showed increased annexin V staining, suggesting enhanced apoptosis in treated cells.

Data Tables

| Biological Activity | Effect Observed | Assay Type |

|---|---|---|

| Antioxidant | Reduced MDA levels | Cell-based assay |

| Anti-inflammatory | Decreased IL-6 | ELISA |

| Anticancer | Induced apoptosis | Flow cytometry |

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological assays, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .

Anticancer Properties

Chromone derivatives have been investigated for their anticancer potential. They can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. Some studies suggest that the trifluoromethyl group enhances the compound's potency against cancer cell lines .

Case Studies

Several studies have explored the applications of chromenone derivatives, providing insights into their efficacy and mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI Crystals examined a related chromenone derivative for its antimicrobial properties. The compound was tested against various bacterial strains and fungi, showing an inhibition zone ranging from 16 to 26 mm, comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects.

Case Study 2: Anticancer Activity

In another investigation, a series of chromenone derivatives were synthesized and tested against different cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations . The study concluded that the presence of specific functional groups significantly influences anticancer activity.

Comparison with Similar Compounds

Substituent Variations at Position 3

- Target Compound: 3-(3-Methoxyphenoxy) group. Impact: The methoxy group increases lipophilicity, while the ether linkage may reduce metabolic oxidation compared to direct aryl substituents.

- : 3-(3-Methylphenoxy) group .

- : 3-(2-Chlorophenyl) group .

- Impact : The electron-withdrawing chlorine atom enhances electrophilicity, possibly improving binding to hydrophobic pockets but increasing metabolic susceptibility.

Substituent Variations at Position 8

- Target Compound: 8-(Pyrrolidin-1-ylmethyl).

- : 8-[(4-Methyl-1-piperazinyl)methyl] .

- Impact : Piperazine’s additional nitrogen increases basicity and hydrogen-bonding capacity, which may improve solubility but introduce metabolic instability.

- : 8-(Piperidin-1-ylmethyl) .

- Impact : Piperidine’s six-membered ring is less basic than pyrrolidine, reducing solubility but possibly enhancing passive diffusion.

Substituent Variations at Position 2

- Target Compound: 2-(Trifluoromethyl). Impact: The strong electron-withdrawing effect stabilizes the chromenone core and enhances resistance to oxidative metabolism.

- : 2-Methyl .

Substituent Variations at Position 7

- Target Compound : 7-Hydroxy.

- Impact : The hydroxyl group enables hydrogen bonding with biological targets, improving affinity but increasing susceptibility to glucuronidation.

- : 7-Methoxy .

Structural and Physicochemical Data Table

Key Implications of Structural Differences

- Metabolic Stability : The trifluoromethyl group (target, ) likely enhances stability compared to methyl ().

- Solubility : Piperazinyl () and pyrrolidinyl (target) groups improve aqueous solubility over unsubstituted analogs ().

- Binding Affinity: The 3-methoxyphenoxy group (target, ) may offer better target engagement than 3-methylphenoxy () or chlorophenyl () due to balanced lipophilicity and polarity.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this chromen-4-one derivative?

The synthesis of chromen-4-one derivatives typically involves multi-step reactions, including cyclization, functionalization, and substitution. A common approach involves:

- Step 1 : Condensation of phenolic precursors with trifluoromethyl ketones under acidic conditions to form the chromen-4-one core.

- Step 2 : Alkylation or Mannich reactions to introduce substituents like pyrrolidin-1-ylmethyl groups at position 7. For example, propargyl bromide can be used in the presence of K₂CO₃/DMF to functionalize the hydroxyl group at position 7 .

- Step 3 : Methoxyphenoxy substitution at position 3 via nucleophilic aromatic substitution or coupling reactions.

Key validation : Monitor reactions using TLC and HPLC, and confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of techniques ensures accurate structural elucidation:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the trifluoromethyl group at position 2 appears as a singlet in ¹H NMR (~δ 4.2 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry. Use SHELXL for refinement and ORTEP-3 for visualization .

- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions using statistical experimental design?

Design of Experiments (DoE) is critical for optimizing yield and purity:

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Method : Use a fractional factorial design to screen variables, followed by response surface methodology (RSM) for fine-tuning. For example, flow chemistry systems enable precise control of residence time and temperature gradients, improving reproducibility .

- Example : In flow synthesis, a Pareto chart can identify temperature as the most significant factor (p < 0.05) for yield improvement.

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

Contradictions may arise due to dynamic effects (e.g., tautomerism) or refinement errors:

- Step 1 : Re-examine crystallographic data collection parameters (e.g., resolution, R-factor). SHELXL’s "L.S." command refines anisotropic displacement parameters to reduce overfitting .

- Step 2 : Cross-validate with solution-state NMR. For example, compare crystallographic bond lengths with NOE correlations to detect conformational flexibility .

- Step 3 : Use computational tools (e.g., DFT calculations) to model alternative tautomeric forms and compare with experimental data.

Q. What computational strategies predict biological activity for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The pyrrolidine and trifluoromethyl groups enhance binding affinity via hydrophobic interactions .

- Pharmacophore modeling : Identify key features (e.g., hydrogen bond donors at position 7) using tools like PharmaGist.

- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.